(1S,3S)-1,3-Diphenylpropane-1,3-diol
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Overview
Description
(1S,3S)-1,3-Diphenylpropane-1,3-diol is an organic compound characterized by two phenyl groups attached to a propane backbone with hydroxyl groups at the first and third carbon atoms. This chiral molecule has significant importance in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,3-Diphenylpropane-1,3-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the asymmetric dihydroxylation of trans-stilbene using osmium tetroxide (OsO₄) and a chiral ligand, followed by reduction with sodium borohydride (NaBH₄) to yield the desired diol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of diketones or selective oxidation of alkenes. The choice of method depends on the desired purity and yield, as well as economic considerations.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1,3-Diphenylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to diketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of diketones to diols can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH₄, LiAlH₄
Substitution: SOCl₂, phosphorus tribromide (PBr₃)
Major Products
The major products formed from these reactions include diketones, halogenated derivatives, and various substituted phenylpropane derivatives.
Scientific Research Applications
(1S,3S)-1,3-Diphenylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism by which (1S,3S)-1,3-Diphenylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to hydrophobic interactions, further stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R)-1,3-Diphenylpropane-1,3-diol
- (1R,3S)-1,3-Diphenylpropane-1,3-diol
- (1R,3R)-1,3-Diphenylpropane-1,3-diol
Uniqueness
(1S,3S)-1,3-Diphenylpropane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry affects its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H16O2 |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
(1S,3S)-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m0/s1 |
InChI Key |
XHHXJXGIYFQFOQ-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C[C@@H](C2=CC=CC=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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